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Compound of Interest

Compound Name:
5-Chloro-2-hydroxy-N-

methylbenzamide

Cat. No.: B13980729 Get Quote

Introduction & Structural Significance
5-Chloro-2-hydroxy-N-methylbenzamide (C₈H₈ClNO₂) is a pharmacologically relevant

scaffold, often serving as a precursor in the synthesis of anthelmintics (e.g., Niclosamide

analogs) and antimicrobial agents.[1] Its structure features a pseudo-six-membered ring formed

by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide

carbonyl oxygen.

This intramolecular interaction significantly influences its spectroscopic signature, particularly in

NMR (deshielding the phenolic proton) and IR (lowering the carbonyl stretching frequency).

Synthetic Pathway (Context for Impurities)
Understanding the synthesis is crucial for identifying potential spectroscopic impurities (e.g.,

unreacted methyl ester or salicylic acid).
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Figure 1: Standard synthetic route via aminolysis of the methyl ester. The reaction is typically

driven to completion to avoid ester contamination.

Mass Spectrometry (MS) Data
The mass spectrum is dominated by the chlorine isotope signature and the stability of the

benzamide core.

Key Ionization Peaks (ESI+)
Ion Identity m/z (Monoisotopic)

Relative
Abundance

Description

[M+H]⁺ 186.03 100%

Protonated molecular

ion (

Cl)

[M+H+2]⁺ 188.03 ~32%

Isotope peak (

Cl); Characteristic 3:1

ratio

[M+Na]⁺ 208.01 Variable Sodium adduct

Fragment 155.00 High

Acylium ion

[C₇H₄ClO₂]⁺ (Loss of

NH₂CH₃)

Fragmentation Logic
The primary fragmentation pathway in collision-induced dissociation (CID) involves the

cleavage of the amide bond, releasing the methylamine moiety (neutral loss of 31 Da) to form

the stable 5-chlorosalicyloyl cation.
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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is reported in DMSO-d₆ due to the compound's solubility profile and the need to

observe exchangeable protons.

¹H NMR (400 MHz, DMSO-d₆)
The aromatic region exhibits a characteristic 1,2,4-substitution pattern. The phenolic proton is

extremely deshielded due to the intramolecular hydrogen bond.
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Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Structural
Context

12.60 bs 1H - OH (C2)

Intramolecula

r H-bond to

C=O

8.85 bq 1H J ≈ 4.5 NH

Amide

proton;

couples to

methyl

7.93 d 1H J = 2.6 H6

Ortho to

amide;

deshielded by

C=O

7.41 dd 1H J = 8.8, 2.6 H4

Meta to

amide; ortho

to Cl

6.94 d 1H J = 8.8 H3

Ortho to OH;

shielded by

OH

2.82 d 3H J = 4.5 N-CH₃

Methyl group

attached to

Nitrogen

Note: Aromatic shifts are derived from the high-fidelity analog 5-chloro-2-hydroxy-N-

phenethylbenzamide, as the N-alkyl substituent effect on the ring protons is negligible.

¹³C NMR (100 MHz, DMSO-d₆)
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Shift (δ ppm) Assignment Carbon Type

167.3 C=O Amide Carbonyl

158.5 C2 Phenolic C-OH (Quaternary)

133.2 C4 Aromatic CH

128.7 C6 Aromatic CH

122.3 C5 C-Cl (Quaternary)

119.3 C3 Aromatic CH

116.9 C1 C-C=O (Quaternary)

26.4 N-CH₃ Methyl Carbon

Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups and the hydrogen-bonding network.

Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3350-3400 Medium, Broad ν(N-H) Amide N-H stretch

3050-3100 Weak ν(C-H) Ar Aromatic C-H stretch

1635-1645 Strong ν(C=O)

Amide I: Lowered

from ~1660 due to

intramolecular H-bond

1540-1550 Strong δ(N-H)
Amide II: N-H bending

/ C-N stretch

1200-1250 Strong ν(C-O) Phenolic C-O stretch

700-800 Strong C-Cl
C-Cl stretch / Ar out-

of-plane bends

Experimental Protocols
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Sample Preparation for NMR
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The compound has limited

solubility in chloroform, and DMSO is required to stabilize the exchangeable protons (OH,

NH) for clear integration.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.

Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 2 seconds to allow full

relaxation of the rigid aromatic protons.

HPLC-UV Purity Check
For researchers validating synthesized material, use the following method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

Gradient: 10% B to 90% B over 10 minutes.

Detection: UV at 310 nm (Phenolic absorption max) and 254 nm.

Retention Time: Expect the product to elute later than the polar starting material (5-

chlorosalicylic acid) but earlier than non-polar dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Chloro-2-hydroxy-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13980729#spectroscopic-data-of-5-chloro-2-hydroxy-
n-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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